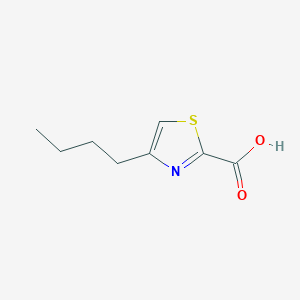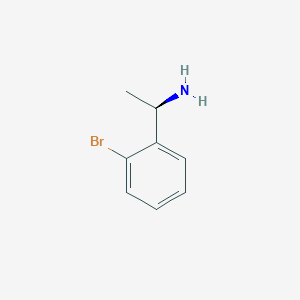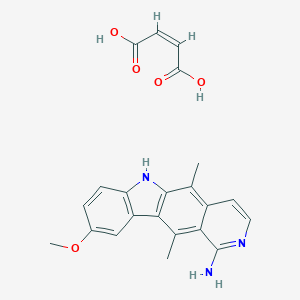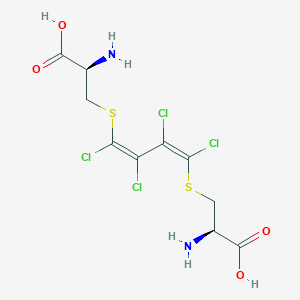
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene, also known as DCB-45, is a compound that has been extensively studied for its potential applications in scientific research. DCB-45 is a synthetic compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is in the field of cancer research. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is not fully understood. However, studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to have various biochemical and physiological effects. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce oxidative stress in cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to have neuroprotective properties and can protect neurons from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its potent anti-cancer properties. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its toxicity. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to be toxic to cells at high concentrations, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. One of the most promising directions is the development of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene-based anti-cancer drugs. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. Another future direction is the study of the neuroprotective properties of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to protect neurons from oxidative damage, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Conclusion
In conclusion, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods and has been shown to have potent anti-cancer properties and neuroprotective properties. However, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is also toxic to cells at high concentrations, making it difficult to use in certain experiments. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Synthesemethoden
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods. One of the most common methods involves the reaction of trichloroethylene with cysteine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. Other methods involve the reaction of tetrachloroethylene with cysteine or the reaction of 1,2,3,4-tetrachlorobutadiene with cysteine.
Eigenschaften
CAS-Nummer |
115664-53-4 |
|---|---|
Produktname |
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene |
Molekularformel |
C10H12Cl4N2O4S2 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChI-Schlüssel |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
Isomerische SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
Synonyme |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



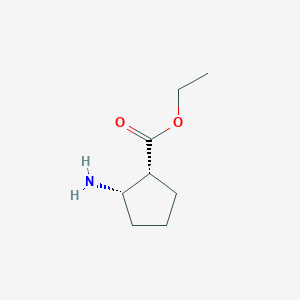
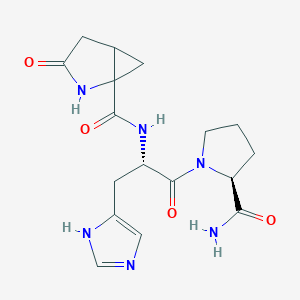
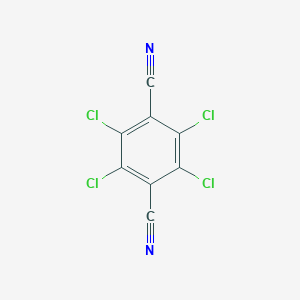
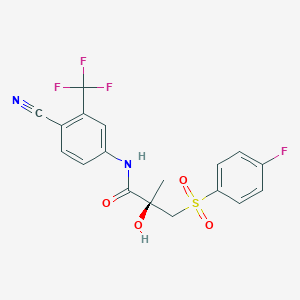
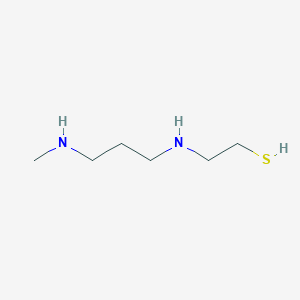
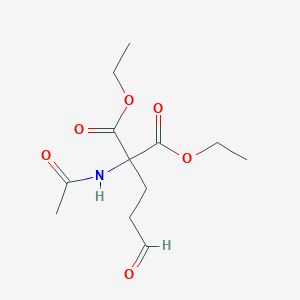
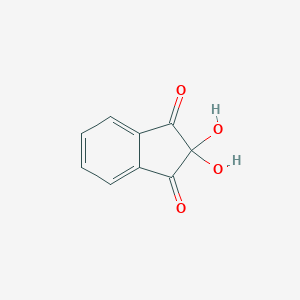
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
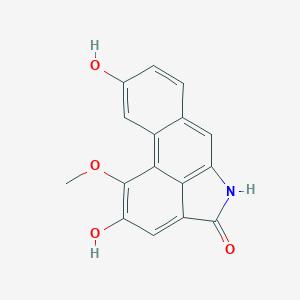
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
